Cas no 101976-73-2 (Tricyclo[3.3.1.13,7]decane-1-acetic acid, α-amino-, hydrochloride, (αR)-)
![Tricyclo[3.3.1.13,7]decane-1-acetic acid, α-amino-, hydrochloride, (αR)- structure](https://ja.kuujia.com/scimg/cas/101976-73-2x500.png)
Tricyclo[3.3.1.13,7]decane-1-acetic acid, α-amino-, hydrochloride, (αR)- 化学的及び物理的性質
名前と識別子
-
- 101976-73-2
- (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride
- F74406
- (R)-adamantan-1-yl(amino)acetic acid hydrochloride
- BS-47911
- Tricyclo[3.3.1.13,7]decane-1-acetic acid, α-amino-, hydrochloride, (αR)-
-
- インチ: 1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H/t7?,8?,9?,10-,12?;/m0./s1
- InChIKey: HEUUMSMIQNBXML-FLZHOMMYSA-N
- ほほえんだ: C12(CC3CC(C1)CC(C2)C3)[C@@H](N)C(=O)O.Cl
計算された属性
- せいみつぶんしりょう: 245.1182566g/mol
- どういたいしつりょう: 245.1182566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
Tricyclo[3.3.1.13,7]decane-1-acetic acid, α-amino-, hydrochloride, (αR)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01XDCO-1g |
(R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride |
101976-73-2 | 97% | 1g |
$195.00 | 2023-12-27 | |
Aaron | AR01XDL0-1g |
(R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride |
101976-73-2 | 97% | 1g |
$257.00 | 2025-02-12 | |
Aaron | AR01XDL0-5g |
(R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride |
101976-73-2 | 97% | 5g |
$898.00 | 2025-02-12 | |
Aaron | AR01XDL0-100mg |
(R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride |
101976-73-2 | 97% | 100mg |
$57.00 | 2025-02-12 | |
Ambeed | A1359411-1g |
(R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride |
101976-73-2 | 97% | 1g |
$267.0 | 2025-03-01 | |
eNovation Chemicals LLC | Y1257088-100mg |
(R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride |
101976-73-2 | 97% | 100mg |
$105 | 2025-02-24 | |
eNovation Chemicals LLC | Y1257088-1g |
(R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride |
101976-73-2 | 97% | 1g |
$260 | 2025-02-24 | |
eNovation Chemicals LLC | Y1257088-5g |
(R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride |
101976-73-2 | 97% | 5g |
$870 | 2025-02-27 | |
eNovation Chemicals LLC | Y1257088-250mg |
(R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride |
101976-73-2 | 97% | 250mg |
$140 | 2025-02-27 | |
eNovation Chemicals LLC | Y1257088-1g |
(R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride |
101976-73-2 | 97% | 1g |
$245 | 2024-06-05 |
Tricyclo[3.3.1.13,7]decane-1-acetic acid, α-amino-, hydrochloride, (αR)- 関連文献
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1. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Jose A. Bencomo,Scott T. Iacono,Jena McCollum J. Mater. Chem. A, 2018,6, 12308-12315
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
Tricyclo[3.3.1.13,7]decane-1-acetic acid, α-amino-, hydrochloride, (αR)-に関する追加情報
Tricyclo[3.3.1.13,7]decane-1-acetic acid, α-amino-, hydrochloride, (αR) (CAS No. 101976-73-2): A Comprehensive Overview
Tricyclo[3.3.1.13,7]decane-1-acetic acid, α-amino-, hydrochloride, (αR) (CAS No. 101976-73-2) is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This tricyclic amine derivative exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents. The compound's complex three-dimensional framework and chiral center contribute to its distinct pharmacological profile, positioning it as a promising candidate for further research and application.
The structure of Tricyclo[3.3.1.13,7]decane-1-acetic acid, α-amino-, hydrochloride, (αR) is characterized by a tricyclic system consisting of three interconnected rings, with a substituent at the 1-position that forms an acetic acid moiety and an α-amino group at the 2-position. The hydrochloride salt form enhances the compound's solubility in aqueous solutions, making it more amenable to various biochemical and pharmacological studies.
Recent advancements in pharmaceutical chemistry have highlighted the importance of tricyclic compounds in drug design due to their ability to mimic natural products and exhibit high binding affinity to biological targets. The (αR) configuration of this compound suggests a specific stereochemical arrangement that may influence its interaction with enzymes and receptors, potentially leading to enhanced efficacy or selectivity in therapeutic applications.
In the realm of bioorganic synthesis, Tricyclo[3.3.1.13,7]decane-1-acetic acid, α-amino-, hydrochloride, (αR) serves as a versatile building block for constructing more complex molecules. Its rigid tricyclic core provides stability, while the functional groups allow for further modifications through various chemical reactions such as nucleophilic substitutions, eliminations, and oxidations.
One of the most compelling aspects of this compound is its potential in neurological research. The unique three-dimensional structure and chiral properties may make it an effective scaffold for developing drugs targeting neurological disorders such as Alzheimer's disease or Parkinson's disease. Studies have shown that tricyclic compounds can interact with specific neurotransmitter receptors, offering a promising avenue for therapeutic intervention.
The pharmacokinetic profile of Tricyclo[3.3.1.13,7]decane-1-acetic acid, α-amino-, hydrochloride, (αR) is another area of interest for researchers. The hydrochloride salt form improves water solubility, which can enhance bioavailability and reduce dosing frequency in clinical applications. Additionally, the compound's stability under various conditions makes it suitable for formulation into oral or injectable medications.
Recent clinical trials have begun to explore the therapeutic potential of derivatives based on this compound's structure. While preliminary results are promising, further studies are needed to fully understand its efficacy and safety profile in human populations. The development of new synthetic methodologies has also enabled researchers to produce analogs with modified properties, expanding the range of possible applications.
The role of computational chemistry has been instrumental in understanding the behavior of Tricyclo[3.3.1.13,7]decane-1-acetic acid, α-amino-, hydrochloride, (αR). Molecular modeling techniques have allowed researchers to predict how this compound interacts with biological targets at the atomic level, providing insights into its mechanism of action and potential side effects.
In conclusion, Tricyclo[3.3.1.13,7]decane-1-acetic acid, α-amino-, hydrochloride, (αR) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. As research continues to uncover new uses for this compound and its derivatives, it is likely to play an increasingly important role in the development of next-generation medications.
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